molecular formula C13H11N3O2S B12476261 3-methyl-4-(thiophen-3-yl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one

3-methyl-4-(thiophen-3-yl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one

Cat. No.: B12476261
M. Wt: 273.31 g/mol
InChI Key: TYUFQCWBDAJUOC-UHFFFAOYSA-N
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Description

6-methyl-8-(thiophen-3-yl)-11-oxa-2,4,5-triazatricyclo[7300(3),?]dodeca-1(9),3,6-trien-10-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-8-(thiophen-3-yl)-11-oxa-2,4,5-triazatricyclo[7.3.0.0(3),?]dodeca-1(9),3,6-trien-10-one typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by cyclization and functional group modifications to achieve the desired tricyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

6-methyl-8-(thiophen-3-yl)-11-oxa-2,4,5-triazatricyclo[7.3.0.0(3),?]dodeca-1(9),3,6-trien-10-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

6-methyl-8-(thiophen-3-yl)-11-oxa-2,4,5-triazatricyclo[7.3.0.0(3),?]dodeca-1(9),3,6-trien-10-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 6-methyl-8-(thiophen-3-yl)-11-oxa-2,4,5-triazatricyclo[7.3.0.0(3),?]dodeca-1(9),3,6-trien-10-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-8-(thiophen-3-yl)-11-oxa-2,4,5-triazatricyclo[7300(3),?]dodeca-1(9),3,6-trien-10-one stands out due to its unique tricyclic structure and the presence of a thiophene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

6-methyl-8-thiophen-3-yl-11-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-trien-10-one

InChI

InChI=1S/C13H11N3O2S/c1-6-9-10(7-2-3-19-5-7)11-8(4-18-13(11)17)14-12(9)16-15-6/h2-3,5,10H,4H2,1H3,(H2,14,15,16)

InChI Key

TYUFQCWBDAJUOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C3=C(COC3=O)NC2=NN1)C4=CSC=C4

Origin of Product

United States

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